![molecular formula C12H17IO3 B14377408 1-(4-Iodohexa-4,5-dien-1-yl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane CAS No. 89849-75-2](/img/structure/B14377408.png)
1-(4-Iodohexa-4,5-dien-1-yl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Iodohexa-4,5-dien-1-yl)-4-methyl-2,6,7-trioxabicyclo[222]octane is a complex organic compound with a unique structure that includes an iodohexa-dienyl group and a trioxabicyclo-octane framework
準備方法
The synthesis of 1-(4-Iodohexa-4,5-dien-1-yl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane can be achieved through several synthetic routes. One common method involves the reaction of 4-iodo-1,5-hexadiene with 4-methyl-2,6,7-trioxabicyclo[2.2.2]octane under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
化学反応の分析
1-(4-Iodohexa-4,5-dien-1-yl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The iodo group in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and various amines.
科学的研究の応用
1-(4-Iodohexa-4,5-dien-1-yl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and advanced materials, particularly in the field of polymer chemistry.
作用機序
The mechanism of action of 1-(4-Iodohexa-4,5-dien-1-yl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane involves its interaction with various molecular targets. The iodo group can participate in halogen bonding, while the trioxabicyclo-octane framework provides a rigid structure that can interact with specific enzymes or receptors. These interactions can lead to the modulation of biological pathways, making the compound a valuable tool in biochemical research.
類似化合物との比較
1-(4-Iodohexa-4,5-dien-1-yl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane can be compared with other similar compounds such as:
1,4-Diazabicyclo[2.2.2]octane (DABCO): While DABCO is a well-known catalyst and nucleophilic reagent, the presence of the iodohexa-dienyl group in 1-(4-Iodohexa-4,5-dien-1-yl)-4-methyl-2,6,7-trioxabicyclo[22
Quinuclidine: Similar in structure to DABCO, quinuclidine lacks the iodohexa-dienyl group, making it less versatile in certain chemical reactions.
Triethylenediamine (TEDA): Another related compound, TEDA, is used primarily as a catalyst in polymerization reactions. The unique structure of this compound offers distinct advantages in specific synthetic applications.
特性
CAS番号 |
89849-75-2 |
|---|---|
分子式 |
C12H17IO3 |
分子量 |
336.17 g/mol |
InChI |
InChI=1S/C12H17IO3/c1-3-10(13)5-4-6-12-14-7-11(2,8-15-12)9-16-12/h1,4-9H2,2H3 |
InChIキー |
HLPNHFRFDFBYEJ-UHFFFAOYSA-N |
正規SMILES |
CC12COC(OC1)(OC2)CCCC(=C=C)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(Methylamino)-4-nitrophenyl]methanesulfonamide](/img/structure/B14377335.png)
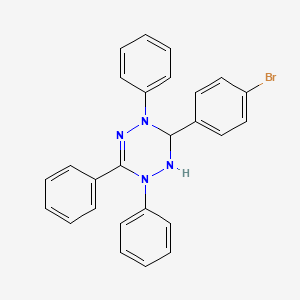

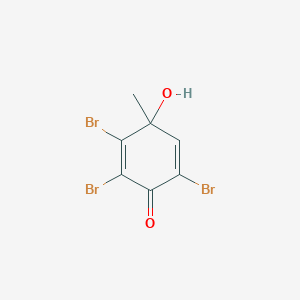

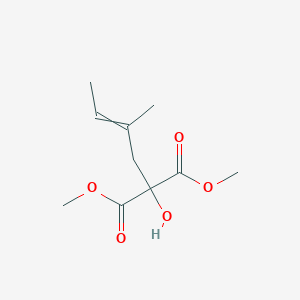
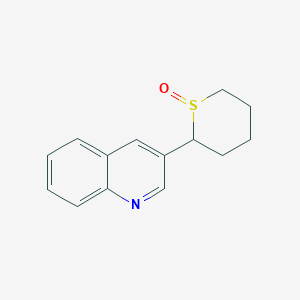
![2-[4-(3-Cyanophenoxy)phenyl]-1H-indole-6-carbonitrile](/img/structure/B14377369.png)
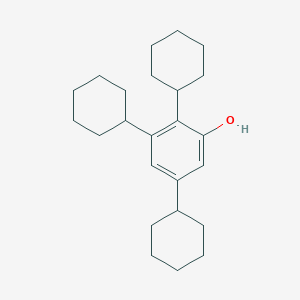
![1-[2-Methoxy-3,3-dimethyl-2-(phenoxymethyl)butyl]-1H-1,2,4-triazole](/img/structure/B14377375.png)
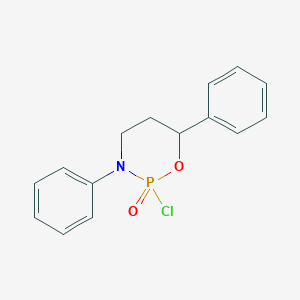
![3-Butenoic acid, 2-[(trichloroacetyl)amino]-](/img/structure/B14377379.png)
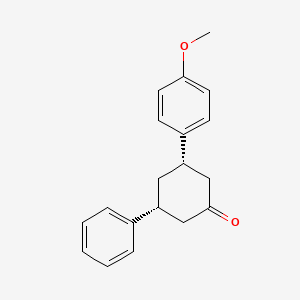
stannane](/img/structure/B14377397.png)
